Tert-butyl (cis-4-azidocyclohexyl)carbamate

Overview

Description

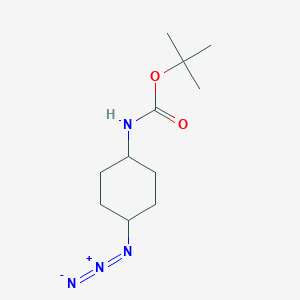

Tert-butyl (cis-4-azidocyclohexyl)carbamate is a chemical compound with the molecular formula C11H20N4O2. It is a derivative of carbamate, featuring a tert-butyl group and an azido group attached to a cyclohexyl ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (cis-4-azidocyclohexyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (cis-4-azidocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Tert-butyl (cis-4-azidocyclohexyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (cis-4-azidocyclohexyl)carbamate involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to amines or participation in click chemistry reactions. These transformations enable the compound to interact with molecular targets and pathways, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl (trans-4-azidocyclohexyl)carbamate

- Tert-butyl (cis-4-aminocyclohexyl)carbamate

- Tert-butyl (trans-4-aminocyclohexyl)carbamate

Uniqueness

Tert-butyl (cis-4-azidocyclohexyl)carbamate is unique due to the presence of the azido group in the cis configuration on the cyclohexyl ring. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its trans isomer and other similar compounds.

Biological Activity

Tert-butyl (cis-4-azidocyclohexyl)carbamate is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores the compound's biological properties, structure-activity relationships, and relevant research findings.

This compound is characterized by its azido group, which is known to enhance biological activity through various mechanisms. The molecular formula for this compound is , and it has a molecular weight of approximately 228.31 g/mol. The presence of the azido group can facilitate reactions that are crucial in drug development and modification processes.

The biological activity of this compound primarily arises from its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The azido group allows for bioorthogonal reactions, which can be exploited in targeted drug delivery systems.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has shown that modifications to the cyclohexyl ring and the carbamate moiety can significantly impact biological efficacy. For instance, studies on related carbamates have indicated that substituents on the cyclohexyl ring can modulate binding affinity to target proteins, influencing both potency and selectivity.

| Compound | Activity | IC50 (nM) | Notes |

|---|---|---|---|

| DB18 | CLK1 Inhibitor | 4 | Highly selective for CLK kinases |

| DB18 12g | CLK2 Inhibitor | 28 | Similar profile to DB18 |

| DB18 16a | DYRK1A Inhibitor | 2,000 | Lower selectivity compared to CLK1 |

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound in various biological assays. For example:

- In Vitro Studies : Compounds with similar structures have been tested against a panel of kinases, revealing that modifications can lead to significant differences in inhibitory potency. The azido group may enhance reactivity with biological targets.

- Cellular Assays : Preliminary cellular assays indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.

- Photo-induced Reactions : The compound has been utilized in photo-induced azidooxygenation reactions, demonstrating its versatility in synthetic applications as well as its potential for biological labeling techniques.

Case Study 1: Anticancer Activity

A study investigating a series of azide-containing carbamates found that this compound exhibited moderate cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was evaluated for its ability to inhibit specific kinases involved in cell signaling pathways. Results indicated a promising inhibitory effect on CLK1 and CLK2 kinases, which are implicated in cancer progression.

Properties

IUPAC Name |

tert-butyl N-(4-azidocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-4-6-9(7-5-8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTAICGRBGCICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217382 | |

| Record name | 1,1-Dimethylethyl N-(cis-4-azidocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247568-84-9 | |

| Record name | 1,1-Dimethylethyl N-(cis-4-azidocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.